1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacology and Serotonin Receptors
Research into derivatives of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has shown promising applications in the field of neuropharmacology, particularly in relation to serotonin receptors. High affinity human 5-HT(1B/1D) ligands have been identified in studies focusing on the structure-activity relationships of these compounds, indicating potential for therapeutic use in treating neurological and psychiatric disorders (Egle et al., 2004). Additionally, some derivatives have been synthesized and evaluated for their activity as 5-HT6 receptor agonists, demonstrating potent agonistic properties that could be leveraged for cognitive and mood disorders (Mattsson et al., 2005).
Synthetic Chemistry and Alkaloid Synthesis
The compound's framework has also been utilized in the synthesis of complex alkaloids. A new acyl radical-based route to the 1,5-methanoazocino[4,3-b]indole framework, integral to the structure of uleine and Strychnos alkaloids, showcases the versatility of this compound in synthetic organic chemistry. This method involves novel cyclizations of selenoester-derived 2-indolylacyl radicals, demonstrating the compound's utility in constructing complex, bioactive natural products (Bennasar et al., 2008).
Antimicrobial and Antiviral Research
Studies have extended into the antimicrobial and antiviral potential of this compound derivatives. Although some synthesized derivatives did not show significant activity against influenza A and hepatitis C viruses, the exploration of these compounds contributes to the broader search for new antiviral agents. The research highlights the ongoing efforts to identify novel compounds with potential therapeutic benefits against various microbial and viral pathogens (Ivashchenko et al., 2014).
Properties
IUPAC Name |
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17-11-14(12-7-9-16-10-8-12)13-5-3-4-6-15(13)17/h3-7,11,16H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBUKXJMXVWUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3=CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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